Cas no 1391414-33-7 ((1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine;hydrochloride)

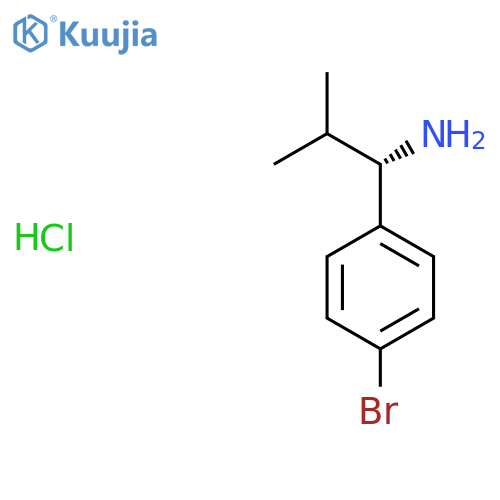

1391414-33-7 structure

商品名:(1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine;hydrochloride

CAS番号:1391414-33-7

MF:C10H15BrClN

メガワット:264.589801073074

MDL:MFCD12756937

CID:4593353

PubChem ID:127264693

(1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine;hydrochloride 化学的及び物理的性質

名前と識別子

-

- (1S)-1-(4-Bromophenyl)-2-methylpropylamine hydrochloride

- (S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride

- (S)-1-(4-Bromophenyl)-2-methylpropan-1-amine HCl

- (1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine;hydrochloride

- CS-0196737

- (1S)-1-(4-BROMOPHENYL)-2-METHYLPROPAN-1-AMINE HYDROCHLORIDE

- AKOS030633063

- Y11062

- DS-20112

- (S)-1-(4-Bromophenyl)-2-methylpropan-1-aminehydrochloride

- 1391414-33-7

-

- MDL: MFCD12756937

- インチ: 1S/C10H14BrN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m0./s1

- InChIKey: LEQDIWNGVYSISP-PPHPATTJSA-N

- ほほえんだ: BrC1C=CC(=CC=1)[C@H](C(C)C)N.Cl

計算された属性

- せいみつぶんしりょう: 263.00764g/mol

- どういたいしつりょう: 263.00764g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 128

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26

(1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PQ099-50mg |

(1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine;hydrochloride |

1391414-33-7 | 97% | 50mg |

1187.0CNY | 2021-07-14 | |

| 1PlusChem | 1P00A087-250mg |

(1S)-1-(4-BROMOPHENYL)-2-METHYLPROPYLAMINE HYDROCHLORIDE |

1391414-33-7 | 97% | 250mg |

$205.00 | 2024-06-21 | |

| Ambeed | A186366-250mg |

(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride |

1391414-33-7 | 97% | 250mg |

$95.0 | 2024-04-24 | |

| Crysdot LLC | CD00010098-100mg |

(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride |

1391414-33-7 | 97% | 100mg |

$247 | 2024-07-19 | |

| eNovation Chemicals LLC | D958678-250mg |

(1S)-1-(4-BROMOPHENYL)-2-METHYLPROPYLAMINE HYDROCHLORIDE |

1391414-33-7 | 95% | 250mg |

$170 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1223138-1g |

(S)-1-(4-bromophenyl)-2-methylpropan-1-amine hydrochloride |

1391414-33-7 | 95% | 1g |

$500 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1223138-1g |

(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride |

1391414-33-7 | 95% | 1g |

$1000 | 2024-06-03 | |

| Alichem | A019123042-1g |

(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride |

1391414-33-7 | 97% | 1g |

1,054.70 USD | 2021-06-16 | |

| eNovation Chemicals LLC | D958678-1g |

(1S)-1-(4-BROMOPHENYL)-2-METHYLPROPYLAMINE HYDROCHLORIDE |

1391414-33-7 | 95% | 1g |

$525 | 2024-06-06 | |

| Alichem | A019123042-250mg |

(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride |

1391414-33-7 | 97% | 250mg |

409.94 USD | 2021-06-16 |

(1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine;hydrochloride 関連文献

-

Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

1391414-33-7 ((1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine;hydrochloride) 関連製品

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 506-17-2(cis-Vaccenic acid)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 57707-64-9(2-azidoacetonitrile)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1391414-33-7)(1S)-1-(4-Bromophenyl)-2-methylpropan-1-amine;hydrochloride

清らかである:99%

はかる:1g

価格 ($):335.0